molecular formula C22H26N4O B2973186 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 887214-58-6

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2973186
CAS RN: 887214-58-6
M. Wt: 362.477
InChI Key: PUSTVNDUQKXDSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines has been synthesized by the cyclocondensation of 2-acetyl benzimidiazoles .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release in pma-differentiated thp-1 cells stimulated with lps/atp .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release , suggesting that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release , suggesting that this compound may affect similar pathways.

Pharmacokinetics

The compound has a predicted boiling point of 6457±550 °C , which may impact its bioavailability.

Result of Action

Similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release , suggesting that this compound may have similar effects.

Action Environment

It’s worth noting that the compound has a predicted boiling point of 6457±550 °C , suggesting that high temperatures may impact its stability.

Advantages and Limitations for Lab Experiments

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide 10-2474 remains an important compound for scientific research due to its unique structure and potential therapeutic applications. However, its adverse effects in humans make it a challenging compound to work with in laboratory settings. Researchers must take precautions to ensure the safety of participants and minimize the risk of adverse effects.

Future Directions

For research on 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide 10-2474 may include investigations into its mechanism of action, potential therapeutic applications, and safety profile. Additionally, researchers may explore alternative compounds that target FAAH or other components of the endocannabinoid system, with the goal of developing safe and effective pain management therapies.

Synthesis Methods

The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide 10-2474 involves several steps, including the condensation of 2-nitrobenzimidazole with piperidine, followed by reduction, acylation, and purification. The process has been described in detail in several scientific publications, including a patent application by the original developers of the drug.

Scientific Research Applications

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide 10-2474 has been studied extensively in the context of pain management, as it was initially developed as a potential analgesic. However, its adverse effects have led researchers to investigate its mechanism of action and potential therapeutic applications in other areas, such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-15-11-16(2)13-18(12-15)23-21(27)14-26-9-7-17(8-10-26)22-24-19-5-3-4-6-20(19)25-22/h3-6,11-13,17H,7-10,14H2,1-2H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSTVNDUQKXDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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